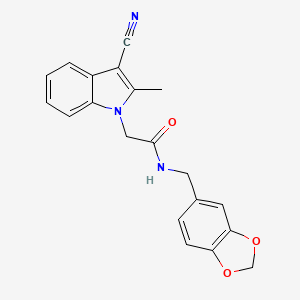

![molecular formula C21H19NO3 B5567392 N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)

N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide, commonly known as BPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPPA is a member of the class of compounds known as amides, which are organic molecules that contain a carbonyl group (C=O) attached to a nitrogen atom.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Research on novel diastereoselective synthesis of benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol has demonstrated the potential of these compounds in antimicrobial and antimalarial activities. This work highlights the innovative approach to synthesizing monocyclic 2-azetidinones using phenoxyacetic acid derivatives as ketene sources, underscoring the chemical versatility of these compounds (Alborz et al., 2018).

Environmental Applications

The degradation of phenoxyacetic acid herbicides using membrane bioreactor (MBR) technology demonstrates an environmental application, where compounds related to phenoxyacetic acid are broken down in an efficient and environmentally friendly manner. This research underscores the importance of developing methods for the treatment of toxic herbicides, highlighting the relevance of phenoxyacetic acid derivatives in environmental sciences (Ghoshdastidar & Tong, 2013).

Antioxidant and Radical Scavenging Activities

The investigation into phenolic derivatives, including acetaminophen, salicylate, and 5-aminosalicylate, has revealed their potential as inhibitors of lipid peroxidation and as peroxyl radical scavengers. These studies provide insight into the antioxidant and radical scavenging capabilities of phenolic compounds, suggesting similar potential for structurally related N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide derivatives (Dinis, Madeira, & Almeida, 1994).

Catalytic and Synthetic Applications

Research on the addition reactions of cyclic ethers with esters and thioesters catalyzed by quaternary ammonium salts or crown ether complexes illustrates the synthetic utility of phenoxyacetamide derivatives in creating diverse chemical structures. This work highlights the role of these compounds in facilitating novel chemical transformations (Nishikubo & Sato, 1991).

Anticancer Activities

The synthesis and investigation of N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives for their anticancer activities showcase the potential therapeutic applications of these compounds. Some derivatives exhibited notable anticancer activity, pointing towards the medicinal chemistry applications of N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide and related structures (Tay, Yurttaş, & Demirayak, 2012).

Propiedades

IUPAC Name |

2-phenoxy-N-(4-phenylmethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c23-21(16-25-19-9-5-2-6-10-19)22-18-11-13-20(14-12-18)24-15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDMZLILPAPQLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5567317.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)

![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)

![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)

![N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5567365.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5567380.png)

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567386.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)

![3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)